Potency vs. XJ034 Parental Compound
FXR agonist 4 (compound 10a) represents a >9-fold improvement in FXR transactivation activity over the original hit compound XJ034 [1]. It also achieves an EC50 value for FXR activation (1.05 μM) that is comparable to the clinically advanced FXR agonist Obeticholic Acid (OCA) [1]. This direct head-to-head comparison confirms a significant and quantifiable optimization in potency from the initial scaffold.
| Evidence Dimension | FXR Transactivation Activity |
|---|---|
| Target Compound Data | EC50 = 1.05 μM |
| Comparator Or Baseline | Compound XJ034 (parental compound); Obeticholic Acid (OCA) |
| Quantified Difference | >9-fold increased activity compared to XJ034; Activity comparable to OCA |
| Conditions | HEK293T cells, confirmatory transactivation assay |
Why This Matters
This data proves that FXR agonist 4 is a significantly improved tool compound over its predecessor, offering a defined potency that is relevant for studying FXR-dependent pathways with a compound that has been systematically optimized from an earlier, less potent chemotype.
- [1] Qin T, et al. Structural optimization and biological evaluation of 1-adamantylcarbonyl-4-phenylpiperazine derivatives as FXR agonists for NAFLD. Eur J Med Chem. 2023 Jan 5;245(Pt 1):114903. View Source
